Cnidimol C
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Overview
Description
Cnidimol C is a chromone glycoside compound isolated from the fruits of Cnidium monnieri, a plant widely used in traditional Chinese medicine. This compound has garnered attention due to its potential biological activities, including anti-adipogenic and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cnidimol C involves the extraction and isolation from the fruits of Cnidium monnieri. The process typically includes solvent extraction followed by chromatographic techniques to purify the compound. Specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. Large-scale production would require optimization of solvent use, extraction times, and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cnidimol C, like other chromone glycosides, can undergo various chemical reactions, including:
Oxidation: This reaction can modify the chromone structure, potentially altering its biological activity.
Reduction: Reduction reactions can affect the glycosidic bond, leading to the formation of different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the chromone ring, potentially enhancing its biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-glycosylated forms of this compound .
Scientific Research Applications
Chemistry: Used as a model compound to study chromone glycosides and their reactivity.
Industry: Potential use in the development of natural product-based therapeutics and supplements.
Mechanism of Action
The mechanism of action of Cnidimol C involves its interaction with various molecular targets and pathways. It has been shown to inhibit adipocyte differentiation by affecting gene expression related to fat accumulation. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Cnidimol C is part of a group of chromone glycosides isolated from Cnidium monnieri. Similar compounds include:
- Cnidimol A
- Cnidimol B
- Cnidimol D
- Saikochromoside A
- Cnidimoside A
- Cnidimoside B
These compounds share structural similarities but differ in their specific glycosidic linkages and functional groups, which can influence their biological activities. This compound is unique due to its specific glycosidic structure and the resulting biological properties .
Properties
Molecular Formula |
C10H8O5 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(hydroxymethyl)chromen-4-one |
InChI |
InChI=1S/C10H8O5/c11-4-6-3-8(14)10-7(13)1-5(12)2-9(10)15-6/h1-3,11-13H,4H2 |
InChI Key |
YFSVMSTWCJUXNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C=C(O2)CO)O |
Origin of Product |
United States |
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